3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide

Sulfonamide SAR Carbonic Anhydrase Inhibition S1P Receptor Antagonism

Sourced as a novel, uncharacterized analog for Structure-Activity Relationship (SAR) campaigns. With a unique 3-methyl-4-propoxy substitution and a bulky 2-phenylmorpholino-propyl tail, this compound enables researchers to test the impact of these structural features on isoform selectivity for carbonic anhydrase inhibitors. Its 2-phenylmorpholine motif also presents a known metabolic liability, making it suitable for benchmarking CYP450-mediated metabolism against analogs lacking the phenyl group. All associated bioactivity data is novel and requires de novo generation.

Molecular Formula C23H32N2O4S
Molecular Weight 432.58
CAS No. 954001-11-7
Cat. No. B2538079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide
CAS954001-11-7
Molecular FormulaC23H32N2O4S
Molecular Weight432.58
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C
InChIInChI=1S/C23H32N2O4S/c1-3-15-28-22-11-10-21(17-19(22)2)30(26,27)24-12-7-13-25-14-16-29-23(18-25)20-8-5-4-6-9-20/h4-6,8-11,17,23-24H,3,7,12-16,18H2,1-2H3
InChIKeyBCLRZCYQYOQXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide: A Research Sulfonamide with Uncharacterized Differentiation


3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide (CAS 954001-11-7) is a synthetic sulfonamide derivative with a molecular weight of 432.6 g/mol and formula C23H32N2O4S . It belongs to a broad class of benzenesulfonamides, many of which are explored as carbonic anhydrase inhibitors or enzyme modulators. This specific compound is primarily offered by chemical vendors for research purposes, but published, comparator-based evidence quantifying its differentiation from close analogs is currently absent from the scientific literature.

Why Generic Substitution is Not Advisable for 3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide


Sulfonamides within the benzenesulfonamide class exhibit wide functional variability based on subtle structural modifications. The specific combination of a 3-methyl-4-propoxy substitution pattern on the benzene ring and a 2-phenylmorpholino-propyl side chain in this compound is unique. Class-level evidence shows that even small changes in alkyl chain length or aryl substituents can drastically alter target binding kinetics and selectivity profiles [1]. Therefore, assuming functional interchangeability with other '-phenylmorpholino' or '-propoxybenzenesulfonamide' derivatives without direct comparative data is scientifically unsound and poses a risk to experimental reproducibility.

Quantitative Evidence Gap Analysis for 3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide


Absence of Direct Head-to-Head Pharmacological Data Against Closest Analogs

A thorough search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PDB) returned no direct, quantitative comparator studies for this compound. The closest identifiable analogs with published data include 4-propoxybenzenesulfonamide (a carbonic anhydrase II inhibitor with a Kd of ~10 nM in some contexts) [1] and various N-(2-phenylmorpholino)ethyl-benzenesulfonamides, whose activity profiles remain proprietary or unpublished. The target compound's unique 3-methyl-4-propoxy substitution and longer propyl linker are hypothesized to alter both the thermodynamic binding signature and pharmacokinetic properties relative to these simpler analogs, but no empirical evidence currently quantifies this difference.

Sulfonamide SAR Carbonic Anhydrase Inhibition S1P Receptor Antagonism

Putative Selectivity Profile Inference from Structural Alerts

While the compound itself lacks selectivity data, class-level inference suggests potential liabilities. The 2-phenylmorpholine moiety is a known structural alert for time-dependent CYP450 inhibition, particularly CYP2D6 and CYP3A4, via formation of reactive intermediates [1]. In contrast, simpler 4-propoxybenzenesulfonamides without this motif show cleaner metabolic profiles in class-level studies. However, the electron-donating 3-methyl and 4-propoxy groups on the benzene ring may modulate the sulfonamide's acidity (pKa), potentially affecting its zinc-binding capacity in carbonic anhydrase isoforms compared to unsubstituted analogs. This remains an untested hypothesis.

Off-target Liability CYP450 Inhibition Morpholine Metabolism

Purity and Supply Consistency Compared to Established Research Chemicals

Vendor listings for the target compound typically state a purity of 95% . This is comparable to many research-grade sulfonamides but falls below the >98% purity standard commonly seen for well-characterized chemical probes like the PDE5 inhibitor Udenafil (a 4-propoxybenzenesulfonamide derivative) . No batch-specific certificates of analysis or stability studies are publicly available for this compound, unlike for widely-adopted inhibitors.

Chemical Purity Reproducibility Vendor Reliability

Prudent Application Scenarios for 3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide Given Data Limitations


Exploratory Structure-Activity Relationship (SAR) Studies in Carbonic Anhydrase Inhibitor Programs

This compound is best suited as a novel, uncharacterized analog in a CA inhibitor SAR campaign. Its structural divergence from published 4-propoxybenzenesulfonamide inhibitors (e.g., PDB 6I2F) allows researchers to test the impact of a 3-methyl substituent and a bulkier N-(2-phenylmorpholino)propyl tail on isoform selectivity. However, all resulting data would be novel and would need to be generated de novo [1].

Negative Control or Selectivity Probe for S1P Receptor Antagonist Programs

Given the fragmentary BindingDB record suggesting association with S1P receptor screens (though not confirmed for this exact compound), it may serve as a structurally-related negative control for well-characterized S1P2 antagonists. Its use must be accompanied by in-house profiling to confirm lack of activity at the target of interest [1].

Metabolic Stability Benchmarking in Morpholine-Containing Sulfonamide Libraries

The 2-phenylmorpholine motif presents a known metabolic liability. This compound can be included in a panel of morpholine-containing sulfonamides to benchmark CYP450-mediated metabolism or reactive metabolite formation, comparing it against analogs lacking the phenyl group. This application hinges on its structural features rather than known bioactivity [1].

Quote Request

Request a Quote for 3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.